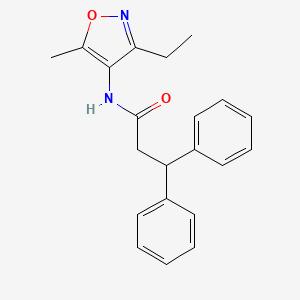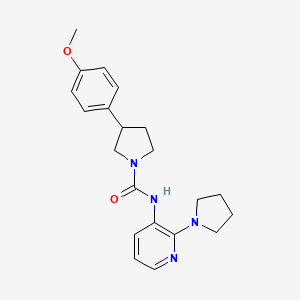![molecular formula C15H21FN2O B7052108 N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7052108.png)
N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties of fentanyl analogues.
Biology: Investigated for its interactions with biological systems, particularly opioid receptors.
Medicine: Explored for potential therapeutic uses, including pain management and anesthesia.
Industry: Utilized in the development of new synthetic opioids and related compounds.
Mechanism of Action
The mechanism of action of N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide involves binding to opioid receptors in the central nervous system. This binding leads to the activation of specific signaling pathways that result in analgesic and sedative effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide include:
Fentanyl: A widely used synthetic opioid with similar structural features.
2-Fluoroisobutyrfentanyl: Another fentanyl analogue with a fluorine atom in a different position.
3-Fluorofentanyl: A compound with a fluorine atom on the third carbon of the phenyl ring.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its fluorine substitution enhances its binding affinity to opioid receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-2-15(19)17-13-7-9-18(10-8-13)11-12-5-3-4-6-14(12)16/h3-6,13H,2,7-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUVFLCALFTXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide](/img/structure/B7052034.png)
![1-(5-Methyl-1,3-thiazol-2-yl)-3-[1-(1-phenylethyl)pyrrolidin-3-yl]urea](/img/structure/B7052041.png)
![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7052045.png)

![N-[2-(3-methylpyridin-4-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B7052063.png)
![5-[2-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B7052066.png)
![5-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B7052067.png)
![5-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B7052081.png)

![N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)pyrazin-2-amine](/img/structure/B7052117.png)
![5-chloro-6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile](/img/structure/B7052125.png)
![N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-2-oxoacetamide](/img/structure/B7052132.png)
![5-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7052140.png)
